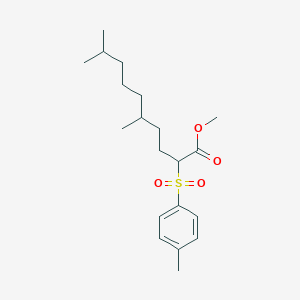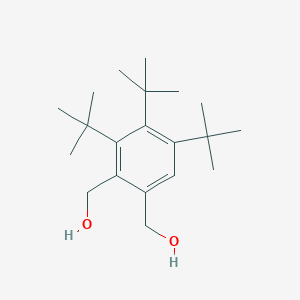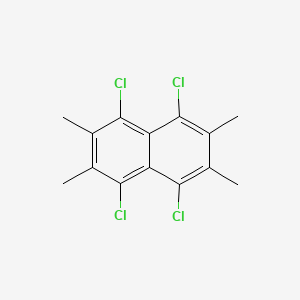
Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate is an organic compound that belongs to the class of sulfonyl esters. This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a decanoate chain. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-methylbenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Sulfonation: The acylated product is then subjected to sulfonation using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonyl group.
Esterification: The final step involves the esterification of the sulfonylated product with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Sulfonamides or thiol esters.
Applications De Recherche Scientifique
Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-methylbenzenesulfonate: Similar structure but lacks the decanoate chain.
Methyl 2-(4-methylbenzene-1-sulfonyl)butanoate: Similar structure with a shorter alkyl chain.
Methyl 5,9-dimethyl-2-(4-chlorobenzene-1-sulfonyl)decanoate: Similar structure with a chlorine substituent on the benzene ring.
Uniqueness
Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate is unique due to its specific combination of a sulfonyl group, a benzene ring, and a decanoate chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
| 111831-48-2 | |
Formule moléculaire |
C20H32O4S |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
methyl 5,9-dimethyl-2-(4-methylphenyl)sulfonyldecanoate |
InChI |
InChI=1S/C20H32O4S/c1-15(2)7-6-8-16(3)11-14-19(20(21)24-5)25(22,23)18-12-9-17(4)10-13-18/h9-10,12-13,15-16,19H,6-8,11,14H2,1-5H3 |
Clé InChI |
NVSUHZYRULFEPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(CCC(C)CCCC(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)




